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Compound of Interest

Compound Name: SC-2001

Cat. No.: B15614373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Wortmannin, a potent and

irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). Initially identified by the product

code SC-2001, Wortmannin is a fungal metabolite that has become an invaluable tool in cell

biology and cancer research. This document details its chemical structure, physicochemical

properties, and its profound effects on critical cellular signaling pathways, primarily the

PI3K/Akt/mTOR axis. Detailed methodologies for key experimental assays are provided,

alongside visual representations of its mechanism of action to facilitate a deeper understanding

for research and drug development applications.

Chemical Identity and Structure
Wortmannin is a steroid metabolite isolated from the fungi Penicillium funiculosum and

Talaromyces wortmannii.[1][2] It is a covalent inhibitor of PI3Ks, making it a powerful tool for

studying the roles of these enzymes in cellular processes.[1]
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Identifier Value

IUPAC Name

(1S,6bR,9aS,11R,11bR)-1-

(Methoxymethyl)-9a,11b-dimethyl-3,6,9-trioxo-

1,6,6b,7,8,9,9a,10,11,11b-decahydro-3H-

furo[4,3,2-de]indeno[4,5-h][3]benzopyran-11-yl

acetate[1]

SMILES String
CC(=O)O[C@@H]1C[C@]2(--INVALID-LINK--

C3=C1[C@]4(--INVALID-LINK--COC)C)C

CAS Number 19545-26-7[1]

Chemical Formula C₂₃H₂₄O₈[1]

Molecular Weight 428.43 g/mol

Physicochemical Properties
A summary of the key physicochemical properties of Wortmannin is presented below, offering

crucial information for its handling, storage, and use in experimental settings.

Property Value

Melting Point 238-242 °C[1]

Solubility
Soluble in DMSO (up to 86 mg/mL), DMF, and

ethanol (approximately 0.15 mg/mL).[3]

Stability

Wortmannin has a short half-life of about 10

minutes in tissue culture.[1] Stock solutions in

DMSO are stable for up to 2 months when

stored at -20°C.

Appearance White to off-white solid.

Biological Activity and Mechanism of Action
Wortmannin is a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks) with an in

vitro IC₅₀ of approximately 5 nM.[1] It covalently binds to the catalytic subunit of PI3K, leading
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to its inactivation.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell

proliferation, growth, survival, and metabolism. By inhibiting PI3K, Wortmannin effectively

blocks the downstream signaling cascade.

At higher concentrations, Wortmannin can also inhibit other kinases, including:

mTOR[1]

DNA-PKcs[1]

Myosin light chain kinase (MLCK)[1]

Mitogen-activated protein kinase (MAPK)[1]

Polo-like kinases (PLKs)[1]

The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in

cancer and other diseases. The binding of growth factors to receptor tyrosine kinases (RTKs)

activates PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate

(PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second

messenger, recruiting and activating downstream effectors, most notably the serine/threonine

kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR,

which promotes protein synthesis and cell growth.
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PI3K/Akt/mTOR signaling pathway and Wortmannin's inhibitory action.

Experimental Protocols
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The following are generalized protocols for key experiments involving Wortmannin.

Researchers should optimize these protocols for their specific cell lines and experimental

conditions.

In Vitro PI3K Inhibition Assay
This assay measures the ability of Wortmannin to inhibit the kinase activity of PI3K.

Methodology:

Reaction Setup: In a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM

DTT), purified PI3K enzyme is incubated with a lipid substrate (e.g., phosphatidylinositol-4,5-

bisphosphate, PIP2).

Inhibitor Addition: Add varying concentrations of Wortmannin (typically in the nanomolar

range) to the reaction mixture and pre-incubate with the enzyme.

Kinase Reaction: Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

Reaction Termination: Stop the reaction after a defined period by adding an acidic solution.

Product Detection: The product, PIP3, can be detected and quantified using various

methods, such as thin-layer chromatography (for radiolabeled ATP) or ELISA-based assays.

[4]

Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the downstream effects of PI3K inhibition by Wortmannin by

measuring the phosphorylation status of Akt.

Methodology:

Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells

with desired concentrations of Wortmannin for a specific duration. A vehicle control (e.g.,

DMSO) should be included.

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a

suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a

standard method like the Bradford or BCA assay.

SDS-PAGE and Protein Transfer: Separate equal amounts of protein by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a

polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum

albumin in Tris-buffered saline with Tween 20, TBST).

Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., at

Ser473 or Thr308) and total Akt.

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.[5]
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A generalized workflow for Western blot analysis.

Applications in Research
Wortmannin's potent and specific inhibition of PI3K has made it an indispensable tool for:

Elucidating the PI3K/Akt/mTOR signaling pathway: By observing the cellular effects of

Wortmannin treatment, researchers can dissect the roles of this pathway in various biological

processes.[3]
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Cancer Research: The PI3K pathway is frequently hyperactivated in cancer. Wortmannin is

used to study the effects of PI3K inhibition on cancer cell proliferation, survival, and

metastasis.[6]

Drug Development: Although Wortmannin itself has limitations for clinical use due to its

instability, it serves as a crucial lead compound and a benchmark for the development of

more stable and selective PI3K inhibitors.[1]

Cell Biology: Investigating processes such as cell cycle regulation, apoptosis, and

autophagy.

Conclusion
Wortmannin remains a cornerstone tool for researchers investigating the multifaceted roles of

the PI3K/Akt/mTOR signaling pathway. Its well-characterized chemical properties and potent

biological activity provide a robust platform for probing fundamental cellular processes and

exploring novel therapeutic strategies for a range of diseases, most notably cancer. This guide

provides a foundational understanding of Wortmannin to aid in the design and execution of

future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. stemcell.com [stemcell.com]

2. Wortmannin - Wikipedia [en.wikipedia.org]

3. Wortmannin, PI3K/Akt signaling pathway inhibitor, attenuates thyroid injury associated
with severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

4. benchchem.com [benchchem.com]

5. benchchem.com [benchchem.com]

6. Wortmannin Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by
Suppressing the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38584531/
https://www.stemcell.com/products/wortmannin.html
https://www.benchchem.com/product/b15614373?utm_src=pdf-custom-synthesis
https://www.stemcell.com/products/wortmannin.html
https://en.wikipedia.org/wiki/Wortmannin
https://pmc.ncbi.nlm.nih.gov/articles/PMC4713482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4713482/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_PI3K_Pathway_Inhibitors_Solenopsin_Wortmannin_and_LY294002.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_KU_55933_and_Wortmannin_on_the_PI3K_Pathway.pdf
https://pubmed.ncbi.nlm.nih.gov/38584531/
https://pubmed.ncbi.nlm.nih.gov/38584531/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to Wortmannin (formerly
SC-2001)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614373#sc-2001-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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